5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyridine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds between the aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole derivatives: Exhibit a broad range of chemical and biological properties, such as antibacterial and antifungal activities.
Thiazole derivatives: Display various biological activities, including antibacterial and anti-inflammatory effects.
Uniqueness
5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is unique due to its combination of pyrazole, pyridine, and oxazole rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in different fields of research and industry.
Properties
IUPAC Name |
5-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-7-14(19-22-10)15(21)17-9-11-8-13(18-20(11)2)12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABCTPMHCXCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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